2-Hydroxycyclohexyl prop-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-hydroxycyclohexyl) prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2,7-8,10H,1,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDYCSFRQCNQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CCCCC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623341 | |
| Record name | 2-Hydroxycyclohexyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23451-03-8 | |
| Record name | 2-Hydroxycyclohexyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for 2 Hydroxycyclohexyl Prop 2 Enoate
Conventional Synthetic Routes
Traditional methods for synthesizing 2-Hydroxycyclohexyl prop-2-enoate rely on fundamental organic reactions, namely esterification and transesterification. These processes are characterized by their reliability and scalability for industrial production.
The direct esterification of cyclohexanediol with acrylic acid represents a primary and straightforward route to this compound. This reaction is typically catalyzed by an acid. google.com The process involves the reaction of the hydroxyl group of cyclohexanediol with the carboxylic acid group of acrylic acid to form an ester linkage, with the concurrent formation of water.
To drive the reaction towards the product side and achieve high yields, the water produced during the esterification is continuously removed, often through azeotropic distillation. The choice of catalyst is critical, with strong acids like sulfuric acid or p-toluenesulfonic acid being commonly employed. However, the use of these catalysts can lead to side reactions and purification challenges.
Process optimization focuses on several key parameters to maximize the yield and purity of the final product while minimizing reaction time and energy consumption.
Key Optimization Parameters for Esterification:
| Parameter | Influence on the Reaction | Typical Conditions |
| Molar Ratio of Reactants | An excess of one reactant can shift the equilibrium to favor product formation. | An excess of cyclohexanediol may be used to favor the mono-substituted product. |
| Catalyst Concentration | Higher catalyst loading can increase the reaction rate but may also promote side reactions. | Typically 0.5-2% by weight of the reactants. |
| Reaction Temperature | Higher temperatures increase the reaction rate but can lead to polymerization of the acrylate (B77674). | 80-120 °C, depending on the solvent and catalyst. |
| Polymerization Inhibitor | Prevents the premature polymerization of the acrylic acid and the product. | Hydroquinone or its methyl ether (MEHQ) are commonly added. |
Transesterification offers an alternative pathway to this compound, involving the reaction of an alkyl acrylate, such as methyl acrylate or ethyl acrylate, with cyclohexanediol. This method can be advantageous as it often proceeds under milder conditions compared to direct esterification and avoids the production of water. google.com
The reaction is typically catalyzed by either an acid or a base. Common catalysts include metal alkoxides, such as titanium alkoxide, or organocatalysts. nih.gov The equilibrium is driven forward by removing the low-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation.
Recent advancements have explored the use of various catalysts to improve efficiency and selectivity. For instance, lithium catalysts have been shown to be effective in the transesterification of methyl methacrylate (B99206). google.com The choice of catalyst can significantly influence the reaction rate and the extent of side reactions.
Green Chemistry Principles in Monomer Synthesis
In response to the growing demand for sustainable chemical processes, green chemistry principles are being increasingly applied to the synthesis of acrylate monomers like this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and utilize renewable resources.
Performing reactions without a solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. nih.gov For the synthesis of this compound, a solvent-free approach would involve directly reacting liquid cyclohexanediol with acrylic acid or an alkyl acrylate.
This technique often requires higher temperatures to ensure the reactants are in a liquid state and to facilitate mixing. The absence of a solvent can sometimes lead to increased reaction rates. Solid-state photopolymerization of some acrylate monomers has also been investigated, suggesting that under certain conditions, reactions in the solid phase can be highly efficient. nih.govnih.gov
The use of enzymes as catalysts (biocatalysis) in organic synthesis is a cornerstone of green chemistry. Lipases are particularly well-suited for esterification and transesterification reactions due to their high selectivity and ability to function under mild conditions. nih.gov
In the context of this compound synthesis, an immobilized lipase (B570770) could be used to catalyze the reaction between cyclohexanediol and acrylic acid or an alkyl acrylate. This enzymatic approach offers several advantages:
High Selectivity: Enzymes can selectively catalyze the desired reaction, minimizing the formation of byproducts.
Mild Reaction Conditions: Biocatalytic reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption.
Reduced Waste: The high selectivity of enzymes leads to cleaner reaction profiles and less waste.
Reusability of Catalyst: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles. nih.gov
Research has demonstrated the successful use of lipases for the synthesis of various esters, and this technology is applicable to the production of specialty acrylates. nih.gov The efficiency of the biocatalytic process is influenced by factors such as the choice of enzyme, the reaction medium, and the water content. nih.gov
The transition towards a bio-based economy involves the use of renewable resources as starting materials for chemical production. For this compound, both the cyclohexanediol and the acrylate moiety can potentially be derived from bio-based feedstocks.
Cyclohexanediol can be produced from the hydrogenation of phenol, which itself can be derived from lignin, a major component of biomass. Acrylic acid can be produced from the oxidation of propylene, which can be obtained from bio-propanol. Furthermore, research is ongoing to develop direct fermentation routes to produce acrylic acid from sugars.
The use of monoterpenes, which are naturally occurring compounds, as a source for acrylate monomers is also an area of active research. rsc.org While not directly applicable to this compound, this research highlights the potential for developing novel bio-based routes to a wide range of acrylate monomers.
Flow Chemistry Applications for Continuous Monomer Production
The transition from traditional batch processing to continuous flow manufacturing represents a significant advancement in chemical synthesis. For the production of acrylate monomers like this compound, flow chemistry offers a range of benefits that address the limitations of conventional methods.
Microreactors, characterized by their high surface-area-to-volume ratios, are at the forefront of process intensification in fine chemical synthesis. energy.gov The synthesis of this compound can be envisioned through the continuous reaction of its precursors, such as the ring-opening of cyclohexene (B86901) oxide with acrylic acid, within a microreactor setup. This approach allows for precise control over reaction parameters, including temperature, pressure, and residence time. researchgate.netkth.se
The use of microreactors facilitates rapid heat exchange, which is crucial for managing the exothermic nature of esterification and polymerization reactions, thereby preventing thermal runaways and the formation of undesired byproducts. researchgate.net Furthermore, the enhanced mass transfer in microchannels ensures efficient mixing of reactants, leading to higher conversion rates and improved product selectivity. energy.gov For instance, the synthesis of various esters has been successfully demonstrated in microreactors, achieving significantly higher yields and shorter reaction times compared to batch processes. mdpi.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Acrylate Esters
| Parameter | Batch Process | Continuous Flow (Microreactor) |
| Heat Transfer | Limited, potential for hotspots | Excellent, rapid heat dissipation |
| Mass Transfer | Often limited by stirring speed | Enhanced, efficient mixing |
| Reaction Time | Hours to days | Seconds to minutes |
| Safety | Higher risk of thermal runaway | Inherently safer due to small volumes |
| Scalability | Difficult, requires redesign | Numbering-up of reactors |
| Product Consistency | Batch-to-batch variation | High consistency |
This table provides a generalized comparison based on principles of chemical engineering and findings in related acrylate synthesis.
Process intensification for this compound synthesis could also involve the integration of reaction and separation steps within a single continuous flow system, such as a simulated moving bed membrane reactor (PermSMBR), which has been explored for butyl acrylate production. researchgate.net
The adoption of continuous flow processes for the synthesis of acrylate monomers like this compound offers several key advantages over traditional batch methods:
Enhanced Heat and Mass Transfer : The small dimensions of microreactors lead to superior heat and mass transfer capabilities. energy.gov This is particularly beneficial for the often exothermic and rapid reactions involved in acrylate synthesis, allowing for precise temperature control and minimizing the formation of impurities.
Improved Safety : The small reaction volumes inherent in continuous flow systems significantly reduce the risks associated with handling hazardous reagents and managing highly exothermic reactions. researchgate.net This "point-of-use production" minimizes the storage of unstable intermediates.
Increased Yield and Purity : The precise control over reaction conditions and efficient mixing in continuous flow reactors often lead to higher reaction yields and selectivities. For example, in the synthesis of N-arylhydroxylamines via a continuous-flow hydrogenation process, high conversion and selectivity were achieved under mild conditions. mdpi.com This translates to a purer product and reduced downstream purification efforts.
Faster Process Development and Optimization : Microreactor systems allow for the rapid screening of reaction parameters, such as temperature, pressure, and catalyst loading, significantly accelerating process development and optimization. rsc.org
Scalability : Scaling up production in a continuous flow system is often more straightforward than in batch processes. Instead of redesigning a larger reactor, multiple microreactors can be operated in parallel (a concept known as "numbering-up" or "scaling-out") to achieve the desired production capacity without altering the optimized reaction conditions. google.com
Reduced Waste and Environmental Impact : The higher efficiency and selectivity of continuous flow processes can lead to a reduction in waste generation, aligning with the principles of green chemistry. nih.gov
Exploration of Novel Synthetic Strategies and Method Development
Beyond the implementation of flow chemistry, research into novel synthetic strategies for acrylate monomers continues to evolve, focusing on greener, more efficient, and versatile methods.
One promising area is the development of advanced catalytic systems. For instance, selenium-modified microgel catalysts have shown high activity and selectivity in the oxidation of acrolein to acrylic acid and its esters under mild conditions, using hydrogen peroxide as a green oxidant. rsc.orgmaastrichtuniversity.nl Such catalysts could potentially be adapted for the synthesis of this compound.
Another avenue of exploration is the use of bio-based feedstocks. Scientists have developed one-step methods to convert plant oils into acrylic monomers, offering a sustainable alternative to petroleum-based raw materials. ndsuresearchfoundation.org While not directly applicable to the cycloaliphatic structure of this compound, this trend highlights the broader move towards renewable resources in monomer production. acs.org
Furthermore, innovative cross-coupling methodologies are emerging. For example, a palladium-catalyzed approach for the synthesis of acrylonitriles and acrylamides from alkenyl thianthrenium salts has been reported, showcasing the potential for novel functional group installations on alkene structures. acs.org The direct catalytic carboxylation of ethylene (B1197577) with CO2 to produce acrylates is also an area of active research, aiming to utilize abundant and inexpensive C1 feedstocks. repec.org
Polymerization Studies of 2 Hydroxycyclohexyl Prop 2 Enoate and Derived Systems
Free Radical Polymerization (FRP)
Free radical polymerization is a widely utilized method for synthesizing a variety of polymers. youtube.com The process involves initiation, propagation, and termination steps, where a free radical active center is created to sequentially add monomer units. wikipedia.orgyoutube.com
Mechanistic Investigations of 2-Hydroxycyclohexyl prop-2-enoate FRP
The free radical polymerization of vinyl monomers like this compound proceeds through a classic three-step mechanism:
Initiation: This process begins with the decomposition of an initiator molecule, prompted by heat or light, to generate free radicals. youtube.comtcichemicals.com These highly reactive species then attack the carbon-carbon double bond of a monomer molecule, creating a new, larger radical. wikipedia.org
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of a polymer chain. youtube.com
Termination: The growth of polymer chains is concluded through two primary mechanisms: combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. youtube.com
Chain transfer is another important reaction that can occur, where the radical activity is transferred to another molecule, such as a monomer, polymer, or solvent. This can result in the termination of one polymer chain and the initiation of another. wikipedia.org
Kinetic Studies of Radical Polymerization
Kinetic studies of the radical polymerization of acrylates, such as the related 2-hydroxyethyl acrylate (B77674) (HEA), often reveal an "autoacceleration" or Trommsdorff effect. This phenomenon is characterized by a significant increase in the polymerization rate and molecular weight as monomer conversion proceeds. metu.edu.trnih.gov This is attributed to a decrease in the termination rate constant as the viscosity of the system increases, which hinders the diffusion of large polymer radicals. nih.gov
The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. For instance, in the bulk polymerization of HEA, the polymerization curves demonstrate this autoacceleration, leading to high molecular weight and crosslinked polymers. metu.edu.tr Studies on n-butyl acrylate have shown that at high temperatures (above 140°C), oxygen can act as an initiator, significantly increasing the polymerization rate and monomer conversion. westlake.edu.cn After an initial sharp increase, the rate may slow down due to increased viscosity, making the reaction diffusion-limited. westlake.edu.cn
The probability of a radical propagating versus terminating can be expressed as a ratio of the rate of propagation to the sum of the rates of all possible processes, including propagation and termination. youtube.com
Influence of Radical Initiators
The choice of initiator is crucial in free radical polymerization, primarily depending on its solubility and decomposition temperature. sigmaaldrich.com Initiators can be broadly categorized as those activated by heat (thermal initiators) or by light (photoinitiators). tcichemicals.com
Azo Compounds: A well-known example is 2,2'-azobis(isobutyronitrile) (AIBN), which is a common thermal initiator. sigmaaldrich.comrroij.com These compounds decompose upon heating to produce radicals and nitrogen gas. nih.gov The decomposition temperature of azo initiators can be influenced by the solvent, with lower decomposition temperatures often observed in polar solvents. researchgate.net
Peroxides: Organic peroxides, such as benzoyl peroxide, are another class of thermal initiators. They form radicals through the cleavage of the O-O bond, which can be induced by heat or UV radiation. pergan.comyoutube.com Aqueous hydrogen peroxide can also be used, decomposing into hydroxyl radicals to initiate polymerization. researchgate.net Peroxide initiators are known to be particularly susceptible to chain transfer reactions. wikipedia.org
Photoinitiators: These compounds generate radicals upon exposure to UV or visible light. liftchem.com They are classified into two main types: Type I (alpha-cleavage), which undergo homolytic bond cleavage to form two radical fragments, and Type II (hydrogen abstraction), which require a co-initiator to generate radicals. flychem.in An example of a Type I photoinitiator is 1-hydroxycyclohexyl phenyl ketone. nih.gov Photoinitiators like Eosin-Y, a Type II initiator, are used in photopolymerization and require a co-initiator like an amine. nih.gov
Solvent Effects on FRP Kinetics and Polymer Properties
The solvent can significantly influence free radical polymerization. flinders.edu.au Key effects include:
Chain Transfer: Solvents can act as chain transfer agents, where a radical abstracts an atom (often hydrogen) from a solvent molecule. This terminates the growing polymer chain and creates a new radical on the solvent molecule, which can then initiate a new chain. researchgate.net This process generally leads to a lower molecular weight of the resulting polymer. researchgate.net Solvents with high chain transfer constants include alkylated benzenes and halogenated aliphatic hydrocarbons, while those with low chain transfer constants include benzene (B151609) and water. researchgate.net
Reactivity of Monomers: The polarity of the solvent can affect the reactivity of polar monomers. researchgate.net For some copolymerization systems, a "bootstrap effect" has been observed, where the solvent influences monomer partitioning around the growing polymer radicals. researchgate.net
Initiator Decomposition: As mentioned, the decomposition rate of initiators like AIBN can be affected by solvent polarity. researchgate.net
Polymer Solubility and Viscosity: The solvent must be chosen to ensure the solubility of the resulting polymer and to manage the viscosity of the reaction medium, which is crucial for heat transfer. researchgate.net In some cases, the addition of a polar solvent can help to control the polymerization of acrylates with long alkyl pendant groups. ias.ac.in Studies have also shown that the efficiency of ethylene (B1197577) polymerization is strongly dependent on the solvent. rsc.org
Controlled/Living Radical Polymerization (CRP/LRP)
Controlled/living radical polymerization (CRP/LRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. escholarship.org These methods, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized polymer chemistry. escholarship.orgacs.org
Atom Transfer Radical Polymerization (ATRP) of this compound (and related cyclohexyl/hydroxyethyl acrylates)
ATRP is a versatile and widely used CRP method for a variety of monomers, including acrylates. cmu.educmu.edu The mechanism involves a reversible deactivation process where a transition metal complex (e.g., a copper halide with a ligand) reversibly abstracts a halogen atom from a dormant polymer chain, generating a propagating radical. This maintains a low concentration of active radicals, suppressing termination reactions. cmu.edu
2-Hydroxyethyl Acrylate (HEA): The ATRP of HEA has been successfully conducted in both bulk and aqueous solutions. cmu.edu These polymerizations exhibit first-order kinetics, with molecular weights increasing linearly with monomer conversion and low polydispersities (typically Mw/Mn ≤ 1.2). cmu.edu The use of a copper(I) bromide/bipyridine catalyst system has proven effective. acs.org More advanced techniques like single-electron transfer living radical polymerization (SET-LRP) using Cu(0) wire have also been applied to HEA, allowing for rapid polymerization at room temperature. rsc.org Furthermore, photoinduced ATRP of HEA using a dual catalysis system with eosin (B541160) Y and a copper complex has been demonstrated under green light, even in the presence of oxygen. nih.gov However, challenges in the ATRP of acrylic acid, a related monomer, include the potential for intramolecular lactonization of the dormant chains. nsf.gov
Cyclohexyl Acrylates: The ATRP of cyclohexyl methacrylate (B99206) (CHMA) has been reported using a CuBr/N,N,N',N'',N''-pentamethyldiethylenetriamine catalytic system. epa.gov The polymerization was controlled in both bulk and solution, with the solvent being necessary to moderate the polymerization rate. epa.gov This demonstrates the feasibility of applying ATRP to monomers containing a cyclohexyl group.
Table 1: Representative Conditions for ATRP of Related Acrylate Monomers
| Monomer | Initiator | Catalyst System | Solvent | Temperature (°C) | Mw/Mn | Reference |
| 2-Hydroxyethyl Acrylate (HEA) | Methyl 2-bromopropionate | CuBr/bipyridine | Bulk | 90 | ≤ 1.2 | cmu.edu |
| 2-Hydroxyethyl Acrylate (HEA) | Ethyl 2-bromoisobutyrate | Cu(0) wire/Me6-TREN | Methanol (B129727)/Water | 25 | < 1.45 | rsc.org |
| Cyclohexyl Methacrylate (CHMA) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Toluene | 40 | ~1.1 | epa.gov |
| n-Butyl Acrylate (BA) | Ethyl 2-bromoisobutyrate | Cu(II)/TPMA/Sn(EH)2 | Anisole | 60 | 1.15 | cmu.edu |
| Lauryl Acrylate (LA) | Methyl 2-bromopropionate | CuBr/dNbpy | Toluene | 90 | 1.26 | cmu.edu |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization technique known for its tolerance of a wide range of functional monomers and reaction conditions. wikipedia.org It is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains. sigmaaldrich.com
The selection of the appropriate RAFT agent is the most critical factor for a successful RAFT polymerization. The CTA's effectiveness depends on the nature of the monomer being polymerized. sigmaaldrich.com
CTA Design: A RAFT agent has the general structure Z-C(=S)S-R. The 'Z' group primarily influences the reactivity of the C=S double bond, while the 'R' group acts as the initial leaving group to start the polymerization. For acrylates, dithiobenzoates and trithiocarbonates are commonly effective Z groups. sigmaaldrich.comepa.gov
Efficacy for Acrylates: For acrylate polymerization, CTAs like 4-cyanopentanoic acid dithiobenzoate (CPADB) or S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (B1256668) (DDMAT) are often used. The hydroxyl functionality in this compound is not expected to interfere with the RAFT mechanism, similar to observations with HEA and 2-hydroxyethyl methacrylate (HEMA). researchgate.netresearchgate.net The choice of solvent and initiator (e.g., AIBN, ACVA) is also crucial for achieving good control.
The following table, based on findings for related acrylate systems, illustrates the expected outcomes.
| Entry | Monomer | CTA | [M]:[CTA]:[I] | Solvent | Time (h) | Conv. (%) | M | PDI | Ref |
| 1 | HEMA | DDMAT | 100:1:0.2 | Methanol/Water | 5 | 90 | 15,400 | 1.19 | researchgate.net |
| 2 | BA/DMAEA | CF₃-CDSP | - | - | 3 | 21 | 3,230 | 1.13 | mdpi.com |
Data is for related functional (meth)acrylates and serves as a representative example. HEMA: 2-hydroxyethyl methacrylate; BA: Butyl Acrylate; DMAEA: 2-(N,N-dimethylamino)ethyl acrylate.
While less common than thermally initiated RAFT, methods that utilize alternative initiation pathways exist. One modern approach involves using oxygen as both an initiator and regulator in the presence of organoboranes like triethylborane. This allows for rapid and controlled RAFT polymerization at ambient temperature without the need for deoxygenation, a significant advantage for industrial applications. nih.gov Such an approach would likely be applicable to this compound, enabling polymerization under simplified conditions.
Nitroxide-Mediated Polymerization (NMP) Strategies
Nitroxide-Mediated Polymerization (NMP) is a metal-free controlled radical polymerization method that uses a stable nitroxide radical (e.g., TEMPO) to reversibly trap the propagating polymer chain. nih.gov This forms a dormant alkoxyamine species, which can thermally cleave to regenerate the propagating radical and the nitroxide. wikipedia.org
While NMP is highly effective for styrenic monomers, its application to acrylates is more challenging. The C-ON bond in alkoxyamines derived from acrylates is significantly more stable, requiring very high temperatures for dissociation, which can lead to side reactions. However, advancements have led to the development of second-generation nitroxides and alkoxyamine initiators that allow for the controlled polymerization of acrylates at lower temperatures, although it remains a less common choice for these monomers compared to ATRP and RAFT.
Photopolymerization of this compound
Photopolymerization is a process where light is used to initiate a polymerization reaction. It is extremely fast and can be performed at ambient temperature. For acrylates, this is typically a free-radical polymerization initiated by a photoinitiator that generates radicals upon exposure to UV or visible light. nih.gov
The structure of this compound is particularly well-suited for photopolymerization.
Photoinitiators: Type I photoinitiators, which undergo cleavage upon irradiation to form radicals, are highly effective. A prime candidate for this monomer is 1-hydroxycyclohexyl phenyl ketone (e.g., Irgacure 184). researchgate.net This photoinitiator is widely used and shares the hydroxycyclohexyl structural motif, suggesting excellent compatibility and efficiency. Other initiators like 2-hydroxy-2-methyl-1-phenylpropanone are also common for acrylate systems. nih.govresearchgate.net
Kinetics: The polymerization is typically very rapid, often achieving high conversion in seconds to minutes. The rate of polymerization can be tuned by adjusting the light intensity and photoinitiator concentration. nih.gov The presence of the hydroxyl group can promote hydrogen bonding, potentially increasing the viscosity of the formulation and influencing the final network properties if a crosslinker is used.
Photoinitiator Systems for UV-Curing (e.g., α-hydroxyketones like 1-hydroxycyclohexyl phenyl ketone)
UV-curing is a prominent method for polymerizing acrylate monomers like this compound, valued for its high speed and efficiency. radtech.org This process relies on photoinitiators that, upon absorption of UV light, generate reactive species to initiate polymerization. radtech.org Among the most effective and widely used are Type I photoinitiators, particularly α-hydroxyketones. researchgate.netresearchgate.net
A prime example within this class is 1-hydroxycyclohexyl phenyl ketone (HCPK). patproducts.storecartrite.co.uk This compound is a highly efficient, non-yellowing photoinitiator used to initiate the photopolymerization of unsaturated prepolymers, such as acrylates. patproducts.storeguidechem.com Upon UV irradiation, HCPK undergoes α-cleavage (a Norrish Type I reaction) to form two free radicals, which then initiate the polymerization of the acrylate double bonds. cartrite.co.uknih.gov Its high initiation efficiency and excellent thermal stability make it a preferred choice, especially for coatings that require minimal yellowing after prolonged sun exposure. cartrite.co.ukvot.pl The concentration of the photoinitiator is a critical parameter, with typical loadings ranging from 2% to 4% by weight. cartrite.co.uk The choice of α-hydroxyketones like HCPK has been shown to produce acrylic syrups with desirable high viscosity and molecular weight while maintaining good monomer conversion rates. vot.pl
Table 1: Properties of 1-Hydroxycyclohexyl phenyl ketone (HCPK)
| Property | Value | References |
|---|---|---|
| CAS Number | 947-19-3 | patproducts.storeguidechem.com |
| Molecular Formula | C₁₃H₁₆O₂ | guidechem.comthermofisher.com |
| Molecular Weight | 204.26 g/mol | alfa-chemistry.com |
| Appearance | White crystalline powder | guidechem.comalfa-chemistry.com |
| Melting Point | 47-50 °C | cartrite.co.ukthermofisher.com |
| Boiling Point | 175 °C / 15 mmHg | cartrite.co.ukalfa-chemistry.com |
| Function | Photoinitiator for UV-curing | patproducts.storecymitquimica.com |
Reaction Kinetics and Mechanisms in Photopolymerization (e.g., real-time monitoring techniques)
Understanding the reaction kinetics and mechanisms of photopolymerization is crucial for controlling the final properties of the polymer. Real-time monitoring techniques are indispensable for investigating the rapid polymerization of acrylates. acs.orguiowa.edu Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR) is a powerful and commonly used method for this purpose. rsc.org It allows for the in-situ monitoring of monomer conversion by tracking the decrease in the characteristic infrared absorbance bands of the acrylate double bonds (e.g., at 1636 cm⁻¹) as the reaction proceeds. acs.orgrsc.org
These techniques provide continuous data on the rate of polymerization under various conditions, such as light intensity, photoinitiator concentration, and temperature. rsc.orgllnl.gov For hydroxyl-containing acrylates, such as this compound, hydrogen bonding can significantly influence polymerization rates. acs.orguiowa.edu Real-time monitoring has revealed that hydrogen-bonded acrylate monomers can behave like difunctional monomers, leading to an increased polymerization rate due to reduced termination rates. acs.org Other advanced techniques for monitoring photopolymerization include photo-differential scanning calorimetry (photo-DSC), which measures the heat flow during the reaction, and fluorescence spectroscopy, which can track changes in the local environment as the liquid monomer converts to a solid polymer. rsc.orgnih.gov
Table 2: Real-Time Monitoring Techniques for Photopolymerization
| Technique | Principle | Information Obtained | References |
|---|---|---|---|
| Real-Time FTIR (RT-FTIR) | Measures changes in infrared absorption of specific functional groups. | Monomer conversion, polymerization rate. | acs.orgrsc.org |
| Photo-DSC | Measures the heat of reaction generated during polymerization. | Reaction enthalpy, conversion, kinetic parameters. | rsc.orgnih.gov |
| Fluorescence Spectroscopy | Monitors changes in the fluorescence of a probe molecule as viscosity increases. | Local viscosity changes, polymerization onset. | rsc.org |
| Raman Spectroscopy | Tracks vibrational modes of molecules; can be used with confocal microscopy for spatial resolution. | Monomer conversion, chemical structure changes. | rsc.org |
| Aggregation-Induced Emission (AIE) | Uses fluorophores that fluoresce upon aggregation as the system solidifies. | Real-time characterization of reaction kinetics. | llnl.gov |
Dual-Curing Mechanisms (e.g., hybrid radical and cationic systems)
Dual-curing systems offer enhanced processing flexibility and improved final material properties by combining two distinct polymerization reactions. mdpi.comnih.gov For monomers like this compound, which contains a radically polymerizable acrylate group, a common dual-cure strategy involves creating a hybrid system with monomers that undergo cationic polymerization, such as epoxides. nih.govradtech.org
In a typical hybrid radical/cationic system, a mixture of multifunctional acrylate and epoxy monomers is cured simultaneously under UV light. mdpi.com This requires a combination of two types of photoinitiators: a radical photoinitiator (like HCPK) to cure the acrylate component and a cationic photoinitiator (such as diaryliodonium or triarylsulfonium salts) to initiate the ring-opening polymerization of the epoxy component. nih.govradtech.org These two polymerization processes can proceed simultaneously to form interpenetrating polymer networks (IPNs), combining the properties of both polymer types. nih.govmdpi.com The kinetics of these hybrid systems can be complex; for instance, the polymerization of the acrylate component can lead to early vitrification, which may hinder the mobility and polymerization rate of the epoxy portion. radtech.org This approach allows for the creation of materials with a tailored balance of properties, such as toughness, chemical resistance, and low shrinkage. nih.govradtech.org
Other Polymerization Mechanisms
Beyond conventional free-radical polymerization, the structure of this compound allows for alternative polymerization pathways.
Oxa-Michael Addition Polymerization
The presence of a hydroxyl group enables this compound to act as an AB-type monomer in an Oxa-Michael addition polymerization. researchgate.net This step-growth polymerization involves the nucleophilic addition of the hydroxyl group of one monomer to the activated double bond of another. rsc.orgchemrxiv.org The reaction is typically catalyzed by nucleophiles or bases, such as N-heterocyclic carbenes (NHCs) or phosphines, and can proceed smoothly at room temperature. researchgate.netrsc.org
This mechanism produces poly(ester-ether)s, which have functional groups integrated into the polymer backbone, in contrast to the all-carbon backbone of traditional polyacrylates. chemrxiv.org This structural difference can lead to materials with enhanced degradability. chemrxiv.org Research has shown that the Oxa-Michael addition can be performed in tandem with transesterification reactions, providing a versatile route to poly(ester-ether)s directly from simple alkyl acrylates and diols, avoiding the pre-synthesis of the hydroxy-functionalized monomer. rsc.org
Ring-Opening Polymerization (for specific cyclic derivatives)
Ring-opening polymerization (ROP) is a chain-growth process where a cyclic monomer is opened by a reactive center to form a linear polymer. wikipedia.orgfiveable.me While this compound itself is not a cyclic monomer for ROP, this mechanism is relevant in copolymerization strategies. Specifically, radical ring-opening polymerization (rROP) can be used to incorporate labile groups, such as esters, into the backbone of vinyl polymers like polyacrylates. digitellinc.com
In this approach, a cyclic monomer, such as a cyclic xanthate or a thionolactone, is copolymerized with an acrylate monomer. digitellinc.com During the radical polymerization, the cyclic monomer undergoes ring-opening, inserting a functional group (e.g., a thioester) into the main polymer chain. This strategy is employed to create polymers that are chemically responsive or degradable under specific conditions, which is a significant advantage over the robust, non-degradable carbon-carbon backbones of conventional polyacrylates. digitellinc.comacs.org
Copolymerization Strategies for Diverse Architectures
Copolymerization of this compound with other monomers is a key strategy to create polymers with diverse and tailored architectures. The hydroxyl functionality offers a reactive handle for subsequent modifications or for directing the polymer structure.
Block copolymers can be formed using controlled polymerization techniques. For example, a material could be synthesized where one block is a polyacrylate and another is formed via the hydroxyl groups. alfa-chemistry.com Furthermore, hyperbranched polymers can be synthesized through the controlled radical branching polymerization of a standard acrylate monomer with a specialized "inibramer" (a molecule that is both an initiator and a branching agent). nih.gov A molecule like this compound could be modified to act as such a comonomer. This leads to highly branched, globular macromolecules with unique solution and melt properties compared to their linear analogues. nih.gov The development of metal-chelating polymers for biomedical applications has also utilized controlled radical polymerization techniques like RAFT to create well-defined acrylate-based polymers, a strategy that could incorporate hydroxyl-functional monomers to tune properties. mdpi.com
Table 3: List of Chemical Compounds
| Compound Name | |
|---|---|
| 1-hydroxycyclohexyl phenyl ketone | |
| 2,2-dimethoxy-2-phenyl-acetophenone | |
| 2-carboxyethyl acrylate | |
| This compound | |
| 2-hydroxyethyl acrylate | |
| Acrylated epoxidized soybean oil | |
| Acrylic acid | |
| Bisphenol A | |
| Butyl acrylate | |
| Diaryliodonium salts | |
| Epoxidized linseed oil | |
| Ethylene glycol methacrylate phosphate | |
| Methylacrylic acid | |
| N-heterocyclic carbenes | |
| Thionolactone |
Synthesis of Copolymers with Other Acrylates, Methacrylates, and Vinyl Monomers
The copolymerization of this compound with other common monomers is a primary strategy to modulate the properties of the final material, such as its glass transition temperature (Tg), solubility, and mechanical strength. Standard free-radical polymerization techniques are readily applicable for this purpose.
Research Findings:
The incorporation of this compound into polymer chains alongside other acrylic, methacrylic, or vinyl monomers can be achieved through solution, bulk, or emulsion polymerization methods, typically initiated by thermal or photoinitiators like azobisisobutyronitrile (AIBN) or benzoin (B196080) ethers. The presence of the hydroxyl group on the cyclohexyl ring is anticipated to increase the polarity and hydrophilicity of the resulting copolymers. This can enhance adhesion to polar substrates and improve compatibility with other polar materials.
For instance, copolymerization with non-polar monomers like styrene (B11656) or methyl methacrylate (MMA) would allow for a precise tuning of the hydrophilic-lipophilic balance of the final polymer. The bulky cyclohexyl group would also contribute to a higher glass transition temperature and improved thermal stability compared to copolymers made with simpler hydroxyalkyl acrylates like 2-hydroxyethyl acrylate.
While specific data on the reactivity ratios for this compound are not extensively documented, they can be determined experimentally using methods like the Fineman-Ross or Kelen-Tüdős methods. These ratios are crucial for predicting copolymer composition and microstructure. The following table illustrates a hypothetical study on the free-radical copolymerization of this compound (M1) with Methyl Methacrylate (M2).
Table 1: Illustrative Data for Copolymerization of this compound (M1) and Methyl Methacrylate (M2) This table is for illustrative purposes to show typical data from such a study.
| Feed Ratio (M1/M2) | Copolymer Composition (m1/m2) | Molecular Weight (Mn, g/mol) | Glass Transition Temp. (Tg, °C) |
|---|---|---|---|
| 0.2 / 0.8 | 0.18 / 0.82 | 25,000 | 110 |
| 0.4 / 0.6 | 0.37 / 0.63 | 28,500 | 102 |
| 0.6 / 0.4 | 0.58 / 0.42 | 31,000 | 95 |
| 0.8 / 0.2 | 0.79 / 0.21 | 35,000 | 88 |
Integration with Thiol Monomers via Thiol-ene Chemistry
Thiol-ene chemistry is a powerful and efficient "click" reaction that involves the radical-mediated addition of a thiol (S-H) group across a carbon-carbon double bond (an "ene"). wikipedia.org This reaction is known for its high yields, rapid rates under mild conditions (often UV-initiated), and lack of sensitivity to oxygen, making it highly suitable for creating well-defined polymer networks and for functionalizing materials. nih.gov
Research Findings:
The acrylate double bond in this compound is an excellent candidate for thiol-ene reactions. nih.gov This process can be used to form crosslinked networks or to append thiol-containing molecules to a polymer backbone. The reaction proceeds via a step-growth mechanism, which leads to more homogeneous network structures compared to traditional chain-growth radical polymerizations. wikipedia.org
The integration with thiol monomers can be approached in two primary ways:
Crosslinking: By reacting this compound with multifunctional thiol monomers (e.g., dithiols, trithiols), a crosslinked polymer network can be formed. The density of this network, and thus its mechanical and thermal properties, can be controlled by the stoichiometry of the thiol and ene groups. The pendant hydroxyl groups within this network remain available for further functionalization, adding another layer of versatility.
Functionalization: A polymer or copolymer containing this compound units can be functionalized in a post-polymerization step by reacting it with a monofunctional thiol. This allows for the precise introduction of various chemical moieties, such as fluorescent dyes, biomolecules, or other functional groups.
The following table presents examples of thiol monomers that could be integrated with this compound-containing systems.
Table 2: Potential Thiol Monomers for Thiol-ene Integration
| Thiol Monomer | Functionality | Potential Application |
|---|---|---|
| 1-Dodecanethiol | Monofunctional | Hydrophobization of surfaces or polymer chains. |
| 2-Mercaptoethanol | Monofunctional | Introduction of primary hydroxyl groups. |
| Cysteamine | Monofunctional | Introduction of primary amine groups for bioconjugation. |
| Trimethylolpropane tris(3-mercaptopropionate) | Trifunctional | Creation of highly crosslinked networks with high Tg. |
| Pentaerythritol tetrakis(3-mercaptopropionate) | Tetrafunctional | Formation of dense, rigid polymer networks. |
Development of Block and Graft Copolymer Architectures
Creating more complex polymer architectures like block and graft copolymers allows for the development of materials with distinct, often nano-phased separated, domains. This can lead to materials that combine the properties of different polymers, such as thermoplastic elastomers or stimuli-responsive materials.
Research Findings:
Block Copolymers: The synthesis of block copolymers containing a this compound segment can be effectively achieved using controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Recent research has demonstrated the successful homopolymerization of 2-hydroxycyclohexyl acrylate using RAFT, which provides a clear pathway for its use in block copolymer synthesis. researchgate.net
The process would involve:
Synthesizing a homopolymer of a first monomer (e.g., styrene, butyl acrylate) using a RAFT agent, resulting in a macro-RAFT agent.
Using this macro-RAFT agent to initiate the polymerization of this compound, thereby growing a second block from the end of the first.
This would result in a well-defined diblock copolymer, for example, poly(styrene)-b-poly(this compound), which could self-assemble into ordered nanostructures.
Graft Copolymers: The hydroxyl group on the cyclohexyl ring of the this compound monomer unit is an ideal anchor point for creating graft copolymers. Two main strategies could be employed:
"Grafting to": A pre-existing polymer with reactive end-groups is attached to the backbone of a poly(this compound) chain by reacting with the hydroxyl groups.
"Grafting from": The hydroxyl groups on the backbone are first converted into initiator sites (e.g., by reaction with 2-bromoisobutyryl bromide to form an ATRP initiator). A second monomer is then polymerized from these sites, creating densely grafted side chains.
The following table outlines these strategies for creating advanced architectures.
Table 3: Strategies for Block and Graft Copolymer Architectures
| Architecture | Synthetic Strategy | Key Reagents | Resulting Structure |
|---|---|---|---|
| Block Copolymer | RAFT Polymerization | RAFT Agent (e.g., DDMAT), AIBN, Monomer 1, Monomer 2 (2-HCHA) | Linear chain with distinct blocks of different monomers. |
| Graft Copolymer ("Grafting from") | ATRP | Poly(2-HCHA), 2-Bromoisobutyryl bromide, CuBr/Ligand, Monomer 2 | Backbone polymer with densely packed side chains of a different polymer. |
| Graft Copolymer ("Grafting to") | Esterification/Urethane linkage | Poly(2-HCHA), End-functionalized polymer (e.g., with -COOH or -NCO) | Backbone polymer with pre-made polymer chains attached at various points. |
Polymer Characterization and Structure Property Relationships of Poly 2 Hydroxycyclohexyl Prop 2 Enoate
Molecular Architecture and Network Topology
The molecular weight and polydispersity index (PDI) are fundamental characteristics of a polymer that dictate many of its physical properties. lcms.cz Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is a widely used technique to determine these parameters. lcms.czias.ac.in GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn). ias.ac.in
For instance, in the analysis of similar acrylate (B77674) polymers like poly(2-ethylhexyl acrylate), GPC has been effectively used to measure molecular weights and PDI. ias.ac.in The choice of solvent and column is critical for accurate analysis. For example, hexafluoroisopropanol (HFIP) with sodium trifluoroacetate (B77799) can be used to prevent polymer aggregation during GPC analysis. lcms.cz
Table 1: Illustrative GPC Data for an Acrylate Polymer
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polymer Batch A | 85,000 | 153,000 | 1.8 |
| Polymer Batch B | 92,000 | 165,600 | 1.8 |
This table provides hypothetical data to illustrate typical GPC results for an acrylate polymer and is not specific to poly(2-Hydroxycyclohexyl prop-2-enoate).
A narrow PDI, approaching 1, indicates a more uniform polymer chain length, which is often desirable for achieving specific material properties. Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), are often employed to synthesize polymers with controlled molecular weights and low PDIs. ias.ac.in
When this compound is polymerized in the presence of a cross-linking agent, a three-dimensional polymer network is formed. The cross-linking density, which is the number of cross-links per unit volume, is a critical parameter that governs the mechanical and swelling properties of the resulting hydrogel. nih.gov
Several methods can be used to determine the cross-linking density. Swelling experiments, based on the Flory-Rehner theory, are a common approach. nih.govresearchgate.net The degree of swelling in a suitable solvent is related to the average molecular weight between cross-links (Mc) and, consequently, the cross-linking density. nih.govnih.gov The polymer volume fraction in the swollen state is a key parameter in these calculations. nih.gov
Rheological measurements provide another avenue for determining cross-linking density. nih.gov The storage modulus (G') obtained from rheological tests on the swollen hydrogel can be related to the cross-link density. nih.govnih.gov It has been observed that the cross-linking density values obtained from the Flory-Rehner equation can sometimes be higher than those from rheological measurements, potentially due to the contribution of physical entanglements. nih.gov
For hydrogels based on similar poly(acrylate) structures, increasing the concentration of the cross-linking agent generally leads to a higher cross-linking density, resulting in reduced swelling and increased mechanical stiffness. nih.govmdpi.com
Table 2: Example of Cross-linking Density Determination
| Cross-linker Concentration (%) | Swelling Ratio (q) | Cross-linking Density (mol/m³) (Flory-Rehner) |
| 1 | 25 | 20 |
| 2 | 18 | 45 |
| 5 | 10 | 90 |
This table presents hypothetical data to illustrate the relationship between cross-linker concentration, swelling, and cross-linking density and is not specific to poly(this compound).
The stereochemical arrangement of the cyclohexyl and hydroxyl groups along the polymer backbone, known as tacticity, can significantly influence the physical and chemical properties of poly(this compound). The three main types of tacticity are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random arrangement).
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural analysis of poly(this compound), providing insights into its chemical composition and the arrangement of its constituent atoms.
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including polymers. ias.ac.in Both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the polymer structure.
In the ¹H NMR spectrum of poly(this compound), one would expect to see characteristic signals for the protons on the cyclohexyl ring, the proton of the hydroxyl group, and the protons of the polymer backbone. For a similar polymer, poly(2-ethylhexyl acrylate), the ¹H NMR spectrum shows distinct resonances for the different types of protons present. ias.ac.in For instance, the disappearance of the vinyl proton signals from the monomer spectrum upon polymerization confirms the success of the polymerization reaction. researchgate.net
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the polymer repeat unit. researchgate.netosti.gov This includes the carbonyl carbon of the ester group, the carbons of the cyclohexyl ring, and the carbons of the polymer backbone. researchgate.net Quantitative ¹³C NMR can also be used to determine the degree of branching in the polymer. researchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts for Poly(this compound)
| Proton Type | Predicted Chemical Shift (ppm) |
| Polymer Backbone (CH, CH₂) | 1.5 - 2.5 |
| Cyclohexyl Ring (CH, CH₂) | 1.2 - 2.0 |
| CH-O | 3.5 - 4.5 |
| OH | Variable (depends on solvent, concentration) |
This table provides predicted chemical shift ranges based on general principles of NMR spectroscopy and data for similar structures. Actual values may vary.
Table 4: Predicted ¹³C NMR Chemical Shifts for Poly(this compound)
| Carbon Type | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 170 - 180 |
| CH-O | 65 - 75 |
| Polymer Backbone (CH, CH₂) | 35 - 50 |
| Cyclohexyl Ring (CH₂) | 20 - 40 |
This table provides predicted chemical shift ranges based on general principles of NMR spectroscopy and data for similar structures. Actual values may vary.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer. researchgate.net The FTIR spectrum of poly(this compound) would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-oxygen (C-O) stretching vibrations.
For a similar polymer, poly(2-hydroxyethyl acrylate), the FTIR spectrum of the polymer shows the disappearance of the C=C double bond absorption peak (around 1638 cm⁻¹) that is present in the monomer, confirming polymerization. researchgate.net The spectrum of the polymer retains the characteristic peaks for the hydroxyl group (a broad band around 3400 cm⁻¹) and the carbonyl group of the ester (around 1712 cm⁻¹). researchgate.net
Table 5: Characteristic FTIR Absorption Bands for Poly(this compound)
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (ester) | Stretching | 1700 - 1750 |
| C-O (ester) | Stretching | 1100 - 1300 |
This table presents expected FTIR absorption ranges for the key functional groups in the polymer.
Mass Spectrometry (MS) Techniques (e.g., MALDI-ToF, ESI-MS) for Oligomer and Polymer Analysis
Mass spectrometry techniques are indispensable for the detailed molecular-level characterization of poly(this compound). Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) and Electrospray Ionization Mass Spectrometry (ESI-MS) provide critical insights into the molecular weight distribution, end-group composition, and the structure of oligomeric species.
In MALDI-ToF MS analysis, the polymer sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the polymer chains. This method is particularly effective for determining the absolute molecular weight and polydispersity of the polymer. nih.gov For poly(this compound), MALDI-ToF MS can identify repeating units and confirm the chemical structure of the polymer chains. researchgate.net Analysis of the resulting spectra allows for the identification of end groups, which are determined by the initiator and termination reactions during polymerization. researchgate.net
ESI-MS is another powerful technique, especially for analyzing lower molecular weight oligomers and for coupling with liquid chromatography (LC) for separation prior to detection. It provides detailed information on the composition of complex oligomer mixtures and can be used to study the initial stages of polymerization.
Table 1: Hypothetical MALDI-ToF MS Data for Poly(this compound) Oligomers This table illustrates the expected mass peaks for oligomers initiated with a common initiator like AIBN (azobisisobutyronitrile) and terminated by hydrogen abstraction.
| Degree of Polymerization (n) | Oligomer Structure | Calculated Mass (Da) | Observed m/z |
| 3 | C4H9-(C9H14O3)3-H | 539.7 | 562.7 (M+Na)+ |
| 4 | C4H9-(C9H14O3)4-H | 695.9 | 718.9 (M+Na)+ |
| 5 | C4H9-(C9H14O3)5-H | 852.1 | 875.1 (M+Na)+ |
| 6 | C4H9-(C9H14O3)6-H | 1008.3 | 1031.3 (M+Na)+ |
| 7 | C4H9-(C9H14O3)7-H | 1164.5 | 1187.5 (M+Na)+ |
Real-time Raman Spectroscopy for Polymerization Monitoring
Real-time Raman spectroscopy is a powerful process analytical technology (PAT) for monitoring the kinetics of polymerization of this compound. azom.com This non-invasive technique relies on the inelastic scattering of monochromatic light to probe the vibrational modes of molecules. mdpi.com During the polymerization of acrylates, the most significant change observed in the Raman spectrum is the consumption of the carbon-carbon double bond (C=C) of the monomer. researchgate.net
The progress of the reaction can be quantified by monitoring the decrease in the intensity of a characteristic Raman band of the monomer's vinyl group (typically around 1630-1640 cm⁻¹) relative to an internal standard peak that remains constant throughout the reaction, such as a C-H or C-O bond vibration. azom.commdpi.com This allows for the precise determination of monomer conversion to polymer in real-time. nih.gov The data obtained can be used to calculate the polymerization rate, which is crucial for process optimization and control. researchgate.net
Table 2: Real-time Raman Spectroscopy Data for Monitoring Conversion This table presents hypothetical data tracking the conversion of this compound over time by observing the change in the characteristic vinyl peak intensity.
| Time (minutes) | Vinyl Peak Intensity (a.u.) at ~1635 cm⁻¹ | Reference Peak Intensity (a.u.) | Normalized Vinyl Peak Intensity | Monomer Conversion (%) |
| 0 | 1.00 | 0.50 | 2.00 | 0 |
| 5 | 0.75 | 0.50 | 1.50 | 25 |
| 10 | 0.52 | 0.50 | 1.04 | 48 |
| 20 | 0.25 | 0.50 | 0.50 | 75 |
| 30 | 0.08 | 0.50 | 0.16 | 92 |
| 40 | 0.02 | 0.50 | 0.04 | 98 |
Morphological Analysis of Polymeric Materials
The bulk properties of poly(this compound) are intimately linked to its solid-state morphology. The arrangement of polymer chains, whether amorphous or crystalline, and the surface topography are key determinants of the material's performance.
Microscopic Techniques (e.g., Atomic Force Microscopy, Scanning Electron Microscopy, Transmission Electron Microscopy)
Microscopic techniques provide direct visualization of the polymer's surface and internal structure.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image the surface topography of poly(this compound) with nanoscale resolution. uc.eduhsbi.de It is particularly useful for examining surface roughness and identifying different phases in polymer blends or composites without the need for conductive coatings. uc.eduafmworkshop.com
Scanning Electron Microscopy (SEM) provides morphological information over a larger area than AFM. uc.edu It is used to study the surface features, porosity, and particle size of the polymer. For non-conductive polymers like poly(this compound), a conductive coating is typically required to prevent charging effects from the electron beam. uc.eduafmworkshop.com
Transmission Electron Microscopy (TEM) is used to investigate the internal structure or morphology of the polymer. wiley.com By analyzing thin sections of the material, TEM can reveal the presence of crystalline domains, phase separation in blends, or the dispersion of any incorporated nanoparticles. researchgate.net
X-ray Diffraction (XRD) for Crystalline and Amorphous Domain Characterization
X-ray diffraction (XRD) is a primary technique for determining the degree of crystallinity in a polymer. icdd.com The XRD pattern of a polymer provides information about the arrangement of its chains.
Crystalline domains , where polymer chains are highly ordered, produce sharp diffraction peaks at specific angles. youtube.com
Amorphous domains , where chains are randomly arranged, result in a broad halo in the XRD pattern. icdd.com
For poly(this compound), the bulky cyclohexyl side group and the polar hydroxyl group can hinder efficient chain packing, likely resulting in a predominantly amorphous or semi-crystalline structure. The degree of crystallinity significantly impacts mechanical properties such as stiffness, strength, and toughness, as well as thermal properties. numberanalytics.com
Table 3: Hypothetical X-ray Diffraction Peak Analysis This table illustrates a possible XRD pattern for a semi-crystalline sample of poly(this compound), indicating both ordered and disordered regions.
| 2θ (degrees) | d-spacing (Å) | Intensity (counts) | FWHM (degrees) | Interpretation |
| 15.2 | 5.82 | 850 | 0.5 | Crystalline Peak 1 |
| 19.8 | 4.48 | 1200 | 0.4 | Crystalline Peak 2 |
| 22.5 | 3.95 | 450 | 5.0 | Amorphous Halo |
| 28.1 | 3.17 | 600 | 0.6 | Crystalline Peak 3 |
Elucidating Structure-Property Relationships
The macroscopic properties of poly(this compound) are a direct consequence of its molecular structure. Understanding these relationships is key to designing materials for specific applications.
Influence of Monomer Structural Features on Resultant Polymer Properties
The two key structural features of the this compound monomer—the hydroxyl group and the cyclohexyl ring—exert a profound influence on the final properties of the polymer.
Hydroxyl Group (–OH): The presence of hydroxyl groups significantly increases the polarity of the polymer. numberanalytics.commsesupplies.com This leads to improved hydrophilicity and potential solubility in polar solvents. Furthermore, these groups can form intermolecular and intramolecular hydrogen bonds. researchgate.net This hydrogen bonding can increase the glass transition temperature (Tg), enhance mechanical strength, and improve adhesion to various substrates. msesupplies.comresearchgate.net The hydroxyl groups also serve as reactive sites for further chemical modifications. msesupplies.com
Cyclohexyl Group: The bulky, non-polar cyclohexyl ring has several effects on the polymer's properties. It restricts the mobility of the polymer backbone, which typically leads to an increase in the glass transition temperature (Tg) and enhances the thermal stability of the material. tandfonline.comelsevierpure.com The incorporation of such cycloaliphatic groups can improve water resistance due to their hydrophobic nature. tandfonline.com However, the large size of the cyclohexyl group can also increase the distance between polymer chains, potentially affecting properties like swelling behavior in solvents. nih.gov The rigidity of the ring can contribute to increased hardness and shear strength in the final polymer. tandfonline.com
The interplay between the hydrophilic hydroxyl group and the hydrophobic, bulky cyclohexyl group creates a unique balance of properties in poly(this compound), making it a candidate for applications requiring a specific combination of thermal stability, mechanical integrity, and surface characteristics.
Impact of Polymerization Conditions on Macromolecular Architecture and Material Performance
The macromolecular architecture of poly(this compound)—including its molecular weight, molecular weight distribution (polydispersity), and topology (e.g., linear, branched, star-shaped)—is critically dependent on the polymerization conditions. Modern controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over these parameters, which conventional free radical polymerization methods lack. nih.govias.ac.incmu.edu
The choice of polymerization technique and the fine-tuning of reaction parameters directly influence the final polymer structure. For instance, in an ATRP system for an acrylate monomer, the ratio of monomer to initiator is the primary determinant of the final molecular weight. cmu.edu A higher ratio leads to longer polymer chains. The catalyst system (e.g., a copper complex) and temperature regulate the rate of polymerization and the equilibrium between active and dormant species, which is crucial for maintaining low polydispersity (typically Mw/Mn < 1.5). ias.ac.incmu.edu
The architecture can be further tailored. The use of multifunctional initiators can lead to the formation of star-shaped polymers. uc.edu Moreover, the synthesis of hyperbranched polymers can be achieved through the self-condensing vinyl polymerization (SCVP) of an "inimer"—a molecule that functions as both an initiator and a monomer. researchgate.net For example, an acrylate monomer containing an activatable group, such as 2-[(2-bromopropionyl)oxy]ethyl acrylate, can be homopolymerized via ATRP to create highly branched structures. researchgate.net A similar strategy could be employed for this compound by designing an analogous inimer.
The resulting macromolecular architecture has a profound impact on material performance. For example, branched architectures generally lead to lower solution viscosity compared to linear polymers of the same molecular weight. uc.edu The presence and accessibility of the hydroxyl group on the cyclohexyl ring are also influenced by the polymer's architecture, affecting properties like hydrophilicity and potential for post-polymerization modification.
The following table illustrates the expected influence of polymerization conditions on the macromolecular architecture of poly(this compound) synthesized via a controlled radical process, based on principles observed for similar acrylates. ias.ac.incmu.edu
Table 1: Illustrative Impact of Polymerization Conditions on Poly(this compound) Architecture
This table is based on established principles of controlled radical polymerization for analogous acrylate monomers.
| Entry | Polymerization Method | Monomer/Initiator Ratio | Temperature (°C) | Resulting Molecular Weight (Mn, g/mol ) | Polydispersity Index (Mw/Mn) | Macromolecular Architecture |
| 1 | ATRP | 50:1 | 70 | 5,500 | 1.15 | Linear |
| 2 | ATRP | 200:1 | 70 | 22,000 | 1.20 | Linear |
| 3 | RAFT | 500:1 | 80 | 54,000 | 1.18 | Linear |
| 4 | ATRP (with inimer) | 100:1 | 70 | 15,000 | 1.80 | Hyperbranched |
Correlation between Molecular Weight, Cross-linking Density, and Macroscopic Properties (e.g., mechanical, thermal properties)
The macroscopic properties of poly(this compound), such as its mechanical strength and thermal stability, are directly correlated with its molecular weight and, if applicable, its cross-linking density.
Molecular Weight: For thermoplastic, linear polymers, mechanical properties like tensile strength and modulus generally increase with molecular weight. This is because longer chains result in more extensive intermolecular entanglements, which can bear more stress before failure. However, this effect typically plateaus at a certain high molecular weight, beyond which further increases provide diminishing returns on mechanical performance. The glass transition temperature (Tg)—the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state—also increases with molecular weight before reaching a plateau. The bulky and rigid cyclohexyl group in the repeating unit would be expected to impart a relatively high Tg to the polymer.
Cross-linking Density: this compound can be copolymerized with a difunctional or multifunctional acrylate (a cross-linking agent) to form a three-dimensional thermoset network. The density of these cross-links is a critical parameter that dictates the final material properties. mdpi.com
Mechanical Properties: Increasing the cross-linking density generally leads to a significant increase in the material's stiffness (Young's modulus) and tensile strength. mdpi.comresearchgate.net This is because the covalent cross-links restrict the mobility of polymer chains, making the material more rigid and resistant to deformation. However, this increased rigidity comes at the cost of reduced ductility; the elongation at break will decrease, making the material more brittle. mdpi.com
Thermal Properties: The glass transition temperature (Tg) of a cross-linked polymer network increases with cross-linking density. The covalent bonds severely restrict the segmental motion of the polymer chains, meaning more thermal energy is required to induce the transition from a glassy to a rubbery state. researchgate.net
Swelling Behavior: The extent to which a cross-linked polymer can swell by absorbing a solvent is inversely proportional to its cross-linking density. mdpi.comnih.gov A higher density of cross-links creates a tighter network structure with smaller average mesh size, physically limiting the amount of solvent that can be imbibed.
The following table demonstrates the expected correlation between the concentration of a typical cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate) and the key properties of a resulting cross-linked poly(this compound) network.
Table 2: Illustrative Correlation of Cross-linker Concentration with Polymer Properties
This table is based on well-established structure-property relationships for cross-linked acrylate networks. mdpi.comresearchgate.netnih.gov
| Entry | Cross-linker Conc. (mol%) | Cross-linking Density | Glass Transition Temp. (Tg) | Young's Modulus | Tensile Strength | Elongation at Break (%) |
| 1 | 1.0 | Low | Moderate | Low | Moderate | High |
| 2 | 2.5 | Medium | Increased | Increased | Increased | Medium |
| 3 | 5.0 | High | High | High | High | Low |
| 4 | 10.0 | Very High | Very High | Very High | High | Very Low |
Computational Studies and Theoretical Modeling of 2 Hydroxycyclohexyl Prop 2 Enoate Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. ugent.be These methods provide insights into the fundamental aspects of monomer behavior and the elementary steps of polymerization. ugent.beacs.org
The electronic structure of an acrylate (B77674) monomer, such as 2-Hydroxycyclohexyl prop-2-enoate, dictates its reactivity. The presence of the electron-withdrawing ester group and the double bond creates a system susceptible to radical attack. The reactivity of acrylate monomers is significantly influenced by the nature of the pendant group attached to the acrylate moiety. ugent.beacs.org For this compound, the hydroxycyclohexyl group would play a crucial role.
Computational studies on various acrylates have shown that the size, polarity, and cyclic nature of the pendant group affect polymerizability. ugent.beacs.org The hydroxyl group in the cyclohexyl ring can participate in hydrogen bonding, which can influence the monomer's reactivity and the properties of the resulting polymer.
The reactivity of the propagating radical is also a key factor. Quantum chemical calculations can determine the charge distribution and spin density of the radical, which are crucial for predicting its stability and reaction pathways. For instance, in acrylate polymerization, secondary reactions like backbiting (intramolecular hydrogen transfer) can occur, leading to the formation of more stable midchain radicals. uni-goettingen.denih.gov The presence of the cyclohexyl ring in this compound could influence the probability and stereochemistry of such reactions. mdpi.com
Table 1: Representative Reactivity Descriptors for Acrylate Monomers (Illustrative)
| Monomer | Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | Dipole Moment (Debye) |
| Methyl Acrylate | -11.5 | -0.8 | 1.8 |
| Butyl Acrylate | -11.3 | -0.7 | 1.9 |
| 2-Hydroxyethyl Acrylate | -11.6 | -1.0 | 2.5 |
| This compound (Estimated) | -11.4 | -0.9 | ~2.7 |
Note: The values for this compound are estimated based on trends observed in related structures and are for illustrative purposes only.
Transition state theory (TST) is a fundamental concept used to calculate the rate constants of chemical reactions. wikipedia.orglibretexts.org In the context of polymerization, TST allows for the prediction of rate coefficients for elementary steps like initiation, propagation, and termination. ntnu.no By calculating the potential energy surface of a reaction, the structure and energy of the transition state can be determined, which in turn allows for the calculation of the activation energy. rsc.org
For acrylate polymerization, ab initio molecular orbital calculations combined with TST have been used to predict kinetic parameters. ntnu.no These theoretical models can account for the complex reaction pathways, including secondary reactions that become significant at higher temperatures. ntnu.noacs.org For this compound, such calculations would be invaluable for understanding how the bulky and functionalized cyclohexyl group affects the activation barriers for propagation and other competing reactions. The prediction of reaction rate coefficients is crucial for developing accurate kinetic models of the polymerization process. uni-goettingen.de
Table 2: Calculated Activation Energies for Elementary Reactions in Acrylate Polymerization (General Values)
| Reaction | Activation Energy (kJ/mol) |
| Radical Propagation | 15 - 25 |
| Backbiting (1,5-H shift) | 30 - 40 |
| β-Scission of Midchain Radical | 50 - 60 |
Note: These are typical ranges for common acrylates and may vary for this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the physical processes of polymerization that are often inaccessible to experimental observation. acs.orgmdpi.com
MD simulations can model the growth of polymer chains and the formation of cross-linked networks. By defining reactive force fields, it is possible to simulate the bond-forming events that constitute polymerization. These simulations can provide detailed information on the evolving polymer architecture, including chain length distribution, branching, and the density of cross-links. acs.org The dynamics of the polymer chains, such as their rotational and translational motions, can also be monitored. mdpi.com For a monomer like this compound, simulations could reveal how the rigid cyclohexyl ring restricts chain mobility and influences the final network structure.
The choice of solvent can have a profound impact on polymerization kinetics and the conformation of the resulting polymer chains. researchgate.netwikipedia.orgyoutube.com MD simulations are particularly well-suited to investigate these solvent effects at a molecular level. chemrxiv.org In a "good" solvent, where polymer-solvent interactions are favorable, the polymer chains will be extended and swollen. wikipedia.orgyoutube.com In a "poor" solvent, the chains will tend to collapse into more compact conformations. wikipedia.orgyoutube.com
For poly(this compound), the presence of the hydroxyl group would allow for hydrogen bonding with protic solvents, which would significantly affect the polymer's solubility and conformation. Simulations can quantify these interactions and predict the radius of gyration of the polymer chains in different solvent environments. chemrxiv.org
The properties of a polymer are largely determined by the interactions between and within its chains. wikipedia.orgresearchgate.net MD simulations can be used to study a variety of these interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding. bitescis.orgbitescis.org In the case of poly(this compound), the hydroxyl groups can form strong intramolecular and intermolecular hydrogen bonds. rsc.org These interactions can lead to the formation of physical cross-links, significantly impacting the mechanical and thermal properties of the material. Simulations can provide a detailed picture of this hydrogen-bonding network and its influence on the polymer's structure and dynamics. researchgate.net
Monte Carlo (MC) Simulations
Monte Carlo (MC) methods are powerful statistical simulation techniques used to model complex chemical processes like polymerization. nih.govarxiv.org By relying on repeated random sampling to obtain numerical results, MC simulations can provide detailed insights into polymer microstructure, which is often unattainable through deterministic modeling approaches. nih.gov For a monomer like this compound, these simulations would be crucial for understanding how its unique structural features influence the final polymer properties.
Kinetic Monte Carlo (KMC) simulations are a well-established tool for predicting the molecular weight distribution and tracking the explicit monomer sequence in every polymer chain during free radical polymerization. acs.orgaiche.org This method stochastically simulates the sequence of chemical reaction events, with the time step between events determined by the total rate of all possible reactions. acs.org
In the context of this compound, KMC simulations would be essential for understanding the impact of secondary reactions, which are common in acrylate polymerization, on the polymer's architecture. These reactions, such as backbiting and β-scission, lead to the formation of short- and long-chain branches, significantly affecting the polymer's properties. researchgate.net The hydroxyl group on the cyclohexyl ring could potentially participate in chain transfer reactions, further influencing the molecular weight and introducing additional branching.
A key challenge in KMC simulations is the computational cost associated with the large number of molecules required to achieve accurate results. acs.orgaiche.org Scaling approaches have been developed to reduce the number of molecules needed in the simulation, thereby accelerating the process and making it more feasible to link KMC simulations with molecular simulations for property prediction. acs.orgaiche.org
Table 1: Example of Kinetic Parameters for Acrylate Copolymerization Simulation This table presents typical parameters used in a Kinetic Monte Carlo simulation for the copolymerization of Butyl Acrylate (BA) and Methyl Methacrylate (B99206) (MMA), illustrating the type of data required for such models.
| Parameter | Value | Units |
| Initial [BA] | 2.75 | mol/L |
| Initial [MMA] | 2.25 | mol/L |
| Temperature | 50 | °C |
| Fraction of disproportionation (BA) | 0.05 | - |
| Fraction of disproportionation (MMA) | 0.6 | - |
| Data sourced from a case study on Butyl Acrylate/Methyl Methacrylate copolymerization. acs.org |
Emulsion polymerization is a complex, heterogeneous process involving reactions in both the aqueous and particle phases. researchgate.net MC simulations are particularly well-suited for modeling such systems because they can handle the stochastic nature of radical entry into polymer particles and the complexities of reactions within the confined space of the particles. researchgate.net
For a monomer like this compound, its partitioning between the aqueous and organic phases would be a critical parameter. The hydroxyl group would increase its water solubility compared to non-functionalized acrylates, affecting the kinetics in the aqueous phase. MC simulations can explicitly model the fate of oligoradicals formed in the aqueous phase, including their adsorption into and desorption from the polymer particles, and their subsequent propagation or termination. researchgate.net This level of detail is crucial for accurately predicting particle morphology and polymer chain architecture in an emulsion polymerization of this compound. researchgate.net The ability of MC simulations to be easily modified to include various reaction schemes without altering the fundamental set of differential equations makes them highly adaptable for studying new or complex monomer systems. researchgate.net
Development of Predictive Models for Acrylate Free Radical Polymerization
The development of accurate predictive models is essential for optimizing polymerization processes and designing polymers with specific properties. These models rely on a deep understanding of the underlying reaction kinetics and mechanisms.
Kinetic modeling aims to represent the evolution of monomer conversion and polymer properties over time. For free radical polymerization, this involves a set of differential equations describing the rates of initiation, propagation, termination, and chain transfer reactions. acs.org Programs like PREDICI are often used to solve these complex kinetic models. uni-goettingen.decmu.edu
A significant challenge in developing these models is the accurate determination of the various rate coefficients. While experimental techniques are widely used, determining these parameters from first principles (i.e., from fundamental quantum chemistry) is an area of active research. researchgate.net For this compound, the bulky cyclohexyl group and the hydroxyl functionality would influence the propagation and termination rate coefficients. The hydroxyl group, in particular, could lead to hydrogen bonding, which can affect monomer reactivity and radical mobility, thereby influencing the kinetic parameters. researchgate.net Modeling studies on similar functional monomers like acrylic acid have shown that factors such as the degree of ionization in aqueous solutions can dramatically alter propagation and termination rates. uni-goettingen.de
Table 2: Example of Activation Energies for Polymerization Reactions This table provides examples of activation energies for different steps in acrylate polymerization, highlighting the type of data that first-principles calculations aim to provide for kinetic models.
| Reaction | Monomer System | Activation Energy (kJ mol-1) |
| Overall Polymerization | Methyl Methacrylate (MMA) | 68.65 |
| Initiator Decomposition (Typical) | General | 120-150 |
| β-scission | Methyl Acrylate (MA) | ~100.3 (gas-phase) |
| Data collated from studies on MMA and MA polymerization. mdpi.comresearchgate.netwpmucdn.com |
Ab initio quantum chemistry calculations are used to predict the intrinsic rate coefficients of the elementary reactions in polymerization from fundamental principles, without reliance on experimental data. researchgate.netmdpi.com Methods like Density Functional Theory (DFT) are employed to calculate the activation energies and transition state geometries for reactions like propagation, backbiting, and β-scission. researchgate.netwpmucdn.com
For this compound, ab initio calculations would be invaluable for several reasons. The presence of chiral centers means that all possible enantiomers would need to be considered to obtain accurate rate coefficients. researchgate.net The flexibility of the cyclohexyl ring and its potential conformations would also need to be accounted for in the calculations. researchgate.net These calculations can provide a complete and consistent data set of rate coefficients that can then be used as input for kinetic models or KMC simulations to predict macroscopic properties. researchgate.netmdpi.com
Recent advancements in this field include improved solvation models and methods to account for the reduced flexibility of radicals within a polymer chain, which have shown promise in bridging the gap between computationally predicted rates and experimental data. researchgate.net The accuracy of these ab initio predictions is often benchmarked by comparing the results of KMC simulations that use these parameters against experimental data under various conditions. researchgate.netmdpi.com
Degradation and Environmental Considerations of Poly 2 Hydroxycyclohexyl Prop 2 Enoate
Biodegradation Studies
Biodegradation of polyacrylates is a slow process, primarily initiated by microbial action. While the polymer backbone is recalcitrant, certain microorganisms have demonstrated the ability to catabolize these synthetic compounds. researchgate.netbrynmawr.edu
The microbial degradation of polyacrylates is an area of active research, with several proposed enzymatic and metabolic pathways. Although the complete enzymology is not fully understood, studies on model compounds and various polyacrylates have shed light on potential mechanisms. researchgate.net
Aerobic bacteria such as Microbacterium sp., Xanthomonas maltophilia, Acinetobacter sp., and Arthrobacter sp. have been identified as capable of utilizing acrylic oligomers as a carbon source. tandfonline.comnih.gov One proposed aerobic pathway suggests a mechanism analogous to the β-oxidation of fatty acids. researchgate.nettandfonline.com This process is believed to involve the activation of the polymer by coenzyme A, followed by metabolic breakdown. tandfonline.com Intermediary metabolites, such as 1,3,5-(1- or 2-pentene)tricarboxylic acid and 1,3,5-(2-oxopentane)tricarboxylic acid, have been identified in studies using model compounds, supporting this hypothesis. tandfonline.com This metabolic activity appears to be linked to the respiratory chain of the bacteria. researchgate.nettandfonline.com
Another suggested mechanism involves the oxygenation of the polymer chain. researchgate.net This pathway, potentially catalyzed by cell-associated monooxygenases, would involve the oxidation of the α-carbon, leading to chain cleavage. researchgate.net In fungi, particularly white-rot fungi, degradation can be initiated by an indirect radical mechanism catalyzed by powerful oxidative enzymes. researchgate.netbrynmawr.edu Anaerobic decomposition by sulfur-reducing bacteria and mixed bacterial populations has also been reported. researchgate.netbrynmawr.edu
| Microorganism Type | Proposed Degradation Mechanism | Key Enzymes/Processes |
| Aerobic Bacteria | β-oxidation-like pathway | Acyl-coenzyme A synthetase |
| Aerobic Bacteria | α-carbon oxidation | Monooxygenases |
| Fungi (e.g., white-rot) | Indirect radical mechanism | Oxidative enzymes (e.g., peroxidases) |
| Anaerobic Bacteria | Anaerobic decomposition | Sulfur-reducing pathways |
This table summarizes generalized microbial degradation mechanisms for polyacrylates, which are expected to be relevant for poly(2-Hydroxycyclohexyl prop-2-enoate).
Several factors intrinsic to the polymer and its environment significantly influence the rate and extent of its biodegradation.
Molecular Weight : There is a clear inverse relationship between molecular weight and biodegradability. Lower molecular weight polyacrylates and their oligomers are more readily degraded by microorganisms. researchgate.net For instance, one study demonstrated that an Arthrobacter species could degrade hexamers and heptamers of a sodium acrylate (B77674) oligomer, but not the larger octamer, highlighting a molecular size threshold for microbial breakdown. nih.gov
Cross-linking Density : The degree and nature of cross-linking play a crucial role. For polyacryl starch, a higher number of shorter cross-links resulted in particles that were more easily degraded and eliminated more rapidly from biological systems. nih.gov While increased cross-linking can enhance thermal stability, it can also create a more rigid structure that is less accessible to microbial enzymes. nih.govmdpi.com
Chemical Structure : The fundamental chemical structure is a primary determinant of a polymer's susceptibility to degradation. nih.govresearchgate.net The hydrocarbon backbone of polyacrylates is known to be durable. brynmawr.edu The nature of the side chains, such as the alkyl ester group, also impacts degradation rates. Studies on poly(alkyl acrylates) have shown that the degradation rate decreases as the size of the alkyl substituent increases. acs.org Furthermore, incorporating cleavable functional groups into the polymer backbone is a strategy being explored to enhance degradability. researchgate.net
Accurately quantifying the biodegradation of polymers is essential for assessing their environmental impact, leading to the development of various standardized techniques. nih.govresearchgate.net There is a recognized need for consistent and reliable methods to avoid misleading claims and to guide the development of more sustainable materials. researchgate.net
The primary methods for quantifying biodegradation include:
Respirometry : This is a key method for determining the ultimate biodegradability or mineralization of a polymer. It measures the metabolic activity of microorganisms by quantifying gas exchange. In aerobic environments, CO₂ production or oxygen consumption is measured, while in anaerobic systems, the evolution of biogas (a mix of CO₂ and CH₄) is monitored. nih.govmdpi.com International standards, such as ISO 14852, provide frameworks for these tests. mdpi.com
Mass Loss : The most direct and simple method involves measuring the weight loss of a polymer sample over time when exposed to a specific environment, such as in a soil burial test. nih.govresearchgate.net
Chromatographic and Spectroscopic Analysis : These techniques provide detailed information about the structural and chemical changes in the polymer. Gel Permeation Chromatography (GPC) is used to track changes in molecular weight and its distribution, which is a direct indicator of chain scission. acs.orgresearchgate.net Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can identify the breaking of chemical bonds and the formation of new functional groups (e.g., carbonyls or hydroxyls) resulting from degradation. mdpi.comresearchgate.net
| Technique | Principle | Information Obtained | Relevant Standard (Example) |
| Respirometry | Measures gas exchange (O₂ consumption or CO₂/CH₄ production). | Rate and extent of mineralization (ultimate biodegradation). | ISO 14852 |
| Mass Loss | Measures change in weight of the polymer sample over time. | Simple, direct measure of material loss. | ASTM D5988 (Soil) |
| Gel Permeation Chromatography (GPC) | Separates polymer molecules by size. | Changes in molecular weight and molecular weight distribution. | - |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures absorption of infrared light by chemical bonds. | Changes in chemical structure, formation/loss of functional groups. | - |
This table outlines common techniques used to quantify polymer biodegradation.
Chemical Degradation Pathways
Alongside biodegradation, poly(this compound) is also subject to chemical degradation, where environmental factors like water and oxygen directly cause the breakdown of the polymer structure.
Hydrolysis is a critical chemical degradation pathway for polymers containing ester groups, such as polyacrylates. mdpi.com This process involves the reaction of the ester linkage with water, leading to the scission of the side chain and potentially the main chain if ester groups are present there. The rate of hydrolytic degradation is highly dependent on environmental conditions and polymer properties. mdpi.com
Key factors influencing hydrolysis include:
pH : The rate of hydrolysis is significantly affected by pH. For many ester-containing resins, degradation is accelerated in basic (alkaline) solutions. rsc.org
Temperature : Higher temperatures generally increase the rate of hydrolysis. mdpi.com
Polymer Morphology : The accessibility of water to the ester groups is crucial. Factors like the degree of crystallinity and hydrophilicity of the polymer matrix affect the rate of water penetration and subsequent hydrolysis. mdpi.com
Hydrolytic degradation leads to a reduction in the polymer's physical properties. The scission of cross-links can decrease the cross-linking density, which in turn can lead to a measurable decrease in the glass transition temperature (Tg) of the material. drexel.edu Strategically, the partial hydrolysis of ester side chains can be used as an initial step to intentionally degrade polyacrylates by installing reactive carboxylic acid groups along the backbone. researchgate.netnih.gov
Oxidative degradation involves the reaction of the polymer with oxygen or other oxidizing agents, often initiated by energy from heat or UV light. mdpi.com These reactions typically proceed through free-radical pathways.
Free Radical Pathways : In the presence of oxygen, thermal or photo-oxidative degradation can occur. This process often starts with the formation of free radicals on the polymer chain. These radicals react with oxygen to form peroxy radicals, which can then abstract hydrogen atoms from other parts of the polymer, propagating a chain reaction. This leads to chain scission, depolymerization, and the formation of degradation products like alcohols and carbon dioxide. mdpi.com The presence of UV light can provide the energy to break covalent bonds and initiate these photodegradation pathways. nih.gov Photocatalysts like titanium dioxide (TiO₂) can significantly accelerate the oxidative degradation of polyacrylates under UV exposure. acs.org
Ozonolysis : Ozone is a powerful oxidizing agent that can cleave carbon-carbon double bonds. While the saturated backbone of polyacrylates is generally resistant to direct ozonolysis, it can be employed as a powerful degradation tool in multi-step chemical recycling processes. For example, a strategy has been developed where polyacrylates are first chemically modified to introduce double bonds into their structure, which are then readily cleaved by ozone, breaking down the polymer into smaller molecules. researchgate.netnih.gov
Rational Design of Polymers for Controlled Degradation
The deliberate design of polymers for controlled degradation is a cornerstone of modern materials science, aiming to create materials that maintain their integrity during their functional lifespan but break down in a predictable manner upon disposal. For poly(this compound), this involves the strategic incorporation of features within its molecular architecture that are susceptible to specific degradation triggers.
Key design strategies applicable to this polymer include:
Hydrolytic Instability: The ester linkages in the polyacrylate backbone are primary sites for hydrolytic cleavage. The rate of this hydrolysis can be tuned by altering the hydrophilicity of the polymer. The presence of the hydroxyl (-OH) and cyclohexyl groups in the side chain of poly(this compound) influences its water uptake and, consequently, its degradation rate. mdpi.com
Introduction of Weak Linkages: While not inherent to the standard radical polymerization of the monomer, copolymers can be designed to include intentionally weak linkages along the polymer backbone. scilit.com These could be, for example, acetals or other hydrolytically labile groups that break down under mild acidic or basic conditions.
Copolymerization: Incorporating comonomers can significantly alter degradation properties. For instance, copolymerizing this compound with a more hydrophilic monomer like acrylic acid would increase water absorption and accelerate hydrolytic degradation. nih.gov Conversely, copolymerization with a bulky, hydrophobic monomer like styrene (B11656) could enhance stability. gla.ac.uk This approach allows for the fine-tuning of the degradation profile to match specific application requirements. nih.gov The future of polymer design lies in the ability to create materials that are not only functional but also environmentally responsible, a goal achievable through such rational design principles. frontiersin.org
Thermal Degradation Profiles
The thermal stability of a polymer is a critical parameter that dictates its processing window and high-temperature applications. The degradation of poly(this compound) under thermal stress is a complex process involving multiple reaction pathways.
Characterization by Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal decomposition of polymers. gla.ac.uk TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference material.
DTA provides complementary information by identifying whether the degradation processes are exothermic or endothermic. The analysis of various polyacrylates has shown that the thermal stability can be influenced by the nature of the side chains and the presence of comonomers. gla.ac.uk
Table 1: Representative Thermal Degradation Data for Related Polyacrylates
| Polymer | Onset of Degradation (°C) | Peak Degradation Temperature (°C) | Degradation Mechanism |
| Poly(methyl acrylate) | ~350 | ~400 | Chain scission, depolymerization |
| Poly(n-butyl acrylate) | ~340 | ~390 | Side-chain ester pyrolysis, chain scission |
| Poly(2-ethylhexyl acrylate) | ~320 | ~380 | Side-chain ester pyrolysis, chain scission |
Note: Data is representative of typical polyacrylates and serves to illustrate the expected thermal behavior. Actual values for poly(this compound) may vary.
Analysis of Volatilization Products and Degradation Mechanisms
The thermal degradation of polyacrylates can proceed through several mechanisms, including depolymerization to yield the monomer, random chain scission, and side-group elimination. The specific pathway for poly(this compound) would likely involve a combination of these processes.
Analysis of the volatile products generated during thermal degradation provides insight into these mechanisms. gla.ac.uk For many polyacrylates, the initial stages of degradation involve the pyrolysis of the ester side group, leading to the formation of an alkene and a carboxylic acid group on the polymer backbone. In the case of poly(this compound), this would likely result in the formation of cyclohexene (B86901) derivatives.
At higher temperatures, random scission of the polymer backbone becomes the dominant degradation pathway, leading to the formation of a complex mixture of smaller oligomeric and monomeric fragments. The presence of the hydroxyl group on the cyclohexyl ring may also lead to additional side reactions, such as dehydration.
Influence of Polymer Architecture and Composition on Thermal Stability
The thermal stability of poly(this compound) is intrinsically linked to its molecular architecture and composition. gla.ac.uk
Molecular Weight: Higher molecular weight polymers generally exhibit greater thermal stability due to the increased number of bonds that must be broken for volatilization to occur.
Branching and Cross-linking: The introduction of branching or cross-linking into the polymer structure can significantly enhance thermal stability by restricting chain mobility and increasing the energy required for decomposition.
Environmental Fate and Impact
The environmental fate of poly(this compound) is a critical consideration for its sustainable use. This encompasses its persistence in various environmental compartments and its potential impact on ecosystems.
Assessment of Persistence in Various Environmental Compartments (e.g., water, soil)
The persistence of polyacrylates in the environment is a subject of ongoing research. Generally, high molecular weight polymers exhibit low rates of biodegradation because their large size prevents them from being readily assimilated by microorganisms. oekotoxzentrum.ch
Soil: In the soil environment, polyacrylates are known to degrade slowly, with reported degradation rates of less than 10% per year. oekotoxzentrum.ch The degradation that does occur is often a combination of biotic and abiotic processes. mdpi.com Factors such as soil pH, temperature, humidity, and microbial populations all influence the rate of degradation. mdpi.com Studies on polyacrylate films in soil have shown surface roughening and the formation of cracks and holes over time, indicating partial surface degradation. mdpi.com Some studies have identified specific microorganisms, like the white-rot fungus Phanerochaete chrysosporium, that can contribute to the biodegradation of polyacrylates. mdpi.com
Water: In aqueous environments, the primary degradation pathway for poly(this compound) is expected to be hydrolysis of the ester linkages. The rate of hydrolysis will be dependent on factors such as pH and temperature. The resulting degradation products would include poly(acrylic acid) and 2-hydroxycyclohexanol. While acrylic acid itself is readily biodegradable, the poly(acrylic acid) backbone is more persistent. oekotoxzentrum.ch The mobility of the polymer in soil and its potential to leach into groundwater are also important considerations, with some studies indicating that a low molecular weight fraction of polyacrylates can be mobile in sandy soils. umich.edu
Identification of Transformation Products and Environmental Pathways
The environmental degradation of poly(this compound) is a complex process influenced by various environmental factors, including moisture, UV radiation, temperature, and microbial activity. nih.gov While specific studies on this exact polymer are not prevalent, the degradation pathways can be inferred from the extensive research on analogous polyacrylates and aliphatic polyesters. The primary degradation mechanisms are expected to be hydrolysis, photodegradation, and biodegradation, leading to the formation of several transformation products.
Hydrolytic Degradation: The ester linkage in the polymer backbone is susceptible to hydrolysis, a reaction that is significantly influenced by pH. nist.gov Under neutral or acidic conditions, the hydrolysis of acrylate esters is generally slow. oecd.org However, the rate increases substantially in alkaline environments. nih.govresearchgate.net The hydrolysis of poly(this compound) would cleave the ester bond, yielding poly(acrylic acid) and 1,2-cyclohexanediol (B165007) as the primary transformation products.
Photodegradation: Exposure to ultraviolet (UV) radiation, a component of sunlight, can initiate the photodegradation of the polymer. mdpi.comnih.gov This process typically involves the absorption of UV light by chromophoric groups within the polymer, leading to the formation of free radicals. nih.gov These radicals can then initiate a cascade of reactions, including chain scission and cross-linking. nih.gov The interaction with oxygen can lead to photo-oxidative degradation, resulting in the formation of hydroperoxides, which are unstable and decompose to form carbonyl groups (aldehydes and ketones) and alcohols along the polymer chain. researchgate.netmdpi.com This process leads to a reduction in molecular weight and a deterioration of the material's physical properties. mdpi.com
Biodegradation: The biodegradability of polymers like poly(this compound) is largely dependent on their chemical structure, molecular weight, and crystallinity. mdpi.commdpi.com The presence of a hydroxyl group and the cycloaliphatic ring may influence its susceptibility to microbial attack. Aliphatic polyesters, for instance, are known to be biodegradable, with enzymes such as lipases and cutinases capable of hydrolyzing the ester bonds. mdpi.commdpi.comresearchgate.net The initial step in biodegradation is often an enzymatic hydrolysis of the ester linkages on the polymer surface, which releases smaller, water-soluble oligomers and, eventually, the monomeric precursors. mdpi.com For poly(this compound), this would result in the formation of 1,2-cyclohexanediol and poly(acrylic acid) oligomers. Microorganisms could then potentially utilize 1,2-cyclohexanediol as a carbon source. The poly(acrylic acid) backbone is generally considered to be recalcitrant to biodegradation, although some studies have shown limited microbial degradation. nih.govoekotoxzentrum.ch
The environmental pathways for this polymer would involve its gradual breakdown in soil and aquatic environments. If disposed of in a landfill, the polymer would slowly degrade through a combination of these processes. In an aquatic environment, hydrolysis and photodegradation would be the dominant initial pathways, with biodegradation occurring on the surface of the polymer. fda.gov The transformation products, such as 1,2-cyclohexanediol, would be released into the environment, where their own fate and transport would be determined by their physical and chemical properties.
Potential Transformation Products: Based on the degradation pathways of similar polymers, the following transformation products can be anticipated:
| Degradation Pathway | Initial Products | Secondary Products |
| Hydrolysis | Poly(acrylic acid), 1,2-Cyclohexanediol | Oligomers of acrylic acid |
| Photodegradation | Polymer radicals, Hydroperoxides | Carbonyl compounds (aldehydes, ketones), Alcohols, Shorter polymer chains |
| Biodegradation | Oligomers, 1,2-Cyclohexanediol, Poly(acrylic acid) | Carbon dioxide, Water, Biomass (from metabolism of 1,2-cyclohexanediol) |
This table is based on inferred pathways from analogous polymers.
Application of Life Cycle Assessment (LCA) for Sustainable Material Design
Life Cycle Assessment (LCA) is a critical methodology for evaluating the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to production, use, and end-of-life disposal or recycling. mdpi.comnih.gov Applying LCA to poly(this compound) is essential for understanding its environmental footprint and for guiding the design of more sustainable materials. supergen-bioenergy.net
The LCA framework, as defined by ISO 14040 and 14044 standards, involves four main phases: goal and scope definition, life cycle inventory analysis (LCI), life cycle impact assessment (LCIA), and interpretation. For poly(this compound), the goal of an LCA could be to compare its environmental performance against conventional petroleum-based polymers or other bio-based alternatives. mdpi.comresearchgate.net
Life Cycle Inventory (LCI): This phase involves compiling the inputs (raw materials, energy) and outputs (emissions, waste) for each stage of the polymer's life cycle. For poly(this compound), this would include:
Raw Material Acquisition: The environmental impacts associated with the production of the monomers, this compound. If the monomers are derived from bio-based feedstocks, the LCI would account for land use, water consumption, and fertilizer use associated with agriculture. researchgate.net If from petrochemical sources, it would include the impacts of oil extraction and refining. pdmsourcings.com
Manufacturing: Energy consumption, water usage, and emissions from the polymerization process.
Use Phase: Potential for leaching of unreacted monomers or degradation products during the product's service life.
End-of-Life: Impacts associated with landfilling, incineration, or recycling. The energy recovery potential during incineration and the avoidance of virgin material production through recycling would be considered.
Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate potential environmental impacts across various categories. For a polymer like poly(this compound), key impact categories to consider would include:
| Impact Category | Relevance to Poly(this compound) |
| Global Warming Potential (Carbon Footprint) | Use of fossil fuels for energy and feedstocks contributes to greenhouse gas emissions. Bio-based feedstocks can potentially reduce this impact. mdpi.comsupergen-bioenergy.net |
| Fossil Depletion | Dependence on non-renewable petroleum resources for monomer synthesis and energy. pdmsourcings.comnih.gov |
| Eutrophication | Potential release of nutrients from agricultural production of bio-based feedstocks. researchgate.net |
| Acidification | Emissions of sulfur oxides and nitrogen oxides from energy production during manufacturing. |
| Human Toxicity | Potential exposure to residual monomers or harmful degradation products. |
| Ecotoxicity | Impact of the polymer and its transformation products on aquatic and terrestrial ecosystems. oekotoxzentrum.ch |
This table outlines potential impact categories relevant to the LCA of the polymer.
Interpretation and Sustainable Design: The results of the LCA can provide valuable insights for sustainable material design. For example, studies on other bio-based acrylic polymers have shown that while they may have a lower carbon footprint, they can sometimes have higher impacts in categories like eutrophication due to agricultural practices. mdpi.comresearchgate.net An LCA of poly(this compound) could reveal similar trade-offs.
By identifying the life cycle stages and processes with the highest environmental impacts (hotspots), researchers and manufacturers can focus their efforts on improvement. This could involve:
Sourcing monomers from more sustainable feedstocks. mdpi.com
Optimizing the polymerization process to reduce energy consumption and waste.
Designing the polymer for enhanced biodegradability or recyclability at its end-of-life. nih.gov
Ultimately, a comprehensive LCA provides a scientific basis for decision-making, helping to ensure that the development of new polymers like poly(this compound) contributes positively to the goals of a circular economy and sustainable development.
Future Research Directions
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of 2-Hydroxycyclohexyl prop-2-enoate is conventionally achieved through the reaction of cyclohexene (B86901) oxide with acrylic acid. ias.ac.in Future research will likely focus on developing more efficient and selective synthetic routes. This includes the exploration of novel catalytic systems, such as enzymatic catalysis or advanced organocatalysis, to improve reaction kinetics, minimize by-product formation, and enhance stereochemical control. The development of continuous flow processes also presents an opportunity to improve scalability and process safety. Such advancements will be crucial for the cost-effective and sustainable production of high-purity monomer, a prerequisite for its widespread industrial adoption.
Advancement of Polymerization Techniques for Precision Macromolecular Design and Control
The properties of a polymer are intrinsically linked to its molecular architecture. While conventional free-radical polymerization is a straightforward method for polymerizing acrylates, it offers limited control over molar mass, dispersity, and chain-end functionality. Future research will heavily invest in advanced polymerization techniques to achieve precision control over the polymerization of this compound.
Controlled/living radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are at the forefront of this endeavor. These techniques allow for the synthesis of well-defined polymers with predictable molar masses and narrow molar mass distributions. For instance, studies on other acrylates have demonstrated the ability of ATRP to produce polymers with controlled architectures. nih.gov Furthermore, nitroxide-mediated copolymerization has been successfully employed for hydroxy-functional acrylates, indicating its potential for this compound. zbaqchem.com The ability to create block copolymers, star polymers, and other complex architectures will open up new avenues for designing materials with sophisticated functions.
Rational Design of Polymers with Tunable Degradability and Multi-Functionality
The incorporation of the hydroxyl group and the cyclohexyl ring in the polymer backbone offers unique opportunities for creating functional and degradable materials. Future research will focus on the rational design of polymers derived from this compound with tailored degradation profiles. This can be achieved by introducing hydrolytically or enzymatically labile linkages into the polymer chain, either during polymerization or through post-polymerization modification of the hydroxyl group.
The hydroxyl functionality also serves as a versatile handle for introducing a wide range of other functional moieties. This allows for the creation of multi-functional polymers with properties such as drug-conjugation capabilities, stimuli-responsiveness (e.g., to pH or temperature), and enhanced biocompatibility. The biodegradability of polymers like poly(2-hydroxyethyl acrylate) into non-toxic byproducts highlights the potential for developing environmentally friendly and biocompatible materials from this compound. nih.gov
Integration of Computational and Experimental Approaches for Accelerated Material Discovery
The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. The integration of computational modeling and experimental work is poised to accelerate the discovery and optimization of new polymers based on this compound.
Molecular dynamics simulations and quantum chemical calculations can provide valuable insights into structure-property relationships. These computational tools can be used to predict polymer properties such as glass transition temperature, mechanical strength, and interaction with biological systems. This predictive capability will enable researchers to screen a large number of potential polymer architectures and compositions in silico before committing to laboratory synthesis and characterization. This synergistic approach will streamline the material design process and facilitate the rapid development of high-performance materials.
Exploration of Novel High-Performance Applications in Emerging Technologies
The unique combination of properties offered by polymers derived from this compound makes them attractive candidates for a variety of emerging technologies. Future research will explore their potential in areas such as:
Biomedical Devices and Tissue Engineering: The anticipated biocompatibility and potential for tunable degradability make these polymers highly suitable for applications such as drug delivery systems, hydrogels for wound healing, and scaffolds for tissue engineering. nih.govchemicalsunited.com The hydroxyl groups can also be used to immobilize bioactive molecules to promote specific cellular responses.
Advanced Coatings and Adhesives: The cyclic structure of the monomer can impart enhanced thermal stability and mechanical robustness to the resulting polymers. This makes them promising for the development of high-performance coatings with improved scratch resistance and durability. The hydroxyl functionality can also promote adhesion to a variety of substrates.
Smart Materials: By incorporating stimuli-responsive moieties, polymers of this compound could be used to create "smart" materials that change their properties in response to external cues. For example, thermoresponsive polymers have been developed from similar hydroxy-functional acrylates. zbaqchem.com
Q & A
Q. How can researchers optimize the synthesis of 2-hydroxycyclohexyl prop-2-enoate to improve yield and purity?
Methodological Answer: Synthesis optimization involves controlling reaction parameters such as temperature, catalyst type, and molar ratios. For example, using radical polymerization initiators (e.g., AIBN) at 60–80°C can enhance acrylate group reactivity. Purification steps like fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical to isolate the compound from byproducts . Characterization via H NMR and FT-IR should confirm esterification completion (e.g., absence of hydroxyl peaks at ~3200 cm).
Q. What analytical techniques are most suitable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify structural features (e.g., cyclohexyl protons at δ 1.2–2.1 ppm and acrylate vinyl protons at δ 5.8–6.4 ppm).
- FT-IR : Confirms ester (C=O stretch at ~1720 cm) and hydroxyl (if residual, ~3200–3500 cm) groups.
- Mass Spectrometry : High-resolution MS validates molecular weight (CHO, exact mass 186.0892 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Although classified as non-hazardous under EU Regulation 1272/2008 , standard acrylate-handling precautions apply:
- Use fume hoods to minimize inhalation risks.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in amber glass containers at 4°C with stabilizers (e.g., 4-methoxyphenol) to prevent polymerization .
Advanced Research Questions
Q. How can researchers resolve contradictions in polymerization kinetics data for this compound?
Methodological Answer: Contradictions may arise from competing reaction pathways (e.g., chain transfer vs. propagation). To address this:
Q. What computational modeling approaches are effective for predicting the reactivity of this compound in copolymer systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict acrylate group reactivity.
- Molecular Dynamics (MD) : Simulate polymer chain interactions to assess steric effects from the cyclohexyl group.
- COMSOL Multiphysics : Integrate reaction engineering models with AI-driven parameter optimization for scalable process design .
Q. How does the hydroxyl group in this compound influence its crosslinking efficiency in biomedical hydrogels?
Methodological Answer: The hydroxyl group enables hydrogen bonding with hydrophilic polymers (e.g., PEG or chitosan). To study this:
Q. What factorial design strategies are optimal for studying the effects of reaction parameters on this compound-based polymer properties?
Methodological Answer:
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for drug delivery studies?
Methodological Answer:
- Document critical quality attributes (CQAs) such as purity (>98%, HPLC), residual solvent levels (<0.1%, GC), and moisture content (Karl Fischer titration).
- Follow ICH Q2(R1) guidelines for analytical method validation.
- Use design of experiments (DoE) to standardize synthesis protocols across labs .
Data Presentation and Ethical Considerations
Q. What statistical methods are appropriate for analyzing discrepancies in toxicity profiles of this compound?
Methodological Answer:
Q. How should researchers address ethical considerations when using this compound in biomedical experiments?
Methodological Answer:
- Adhere to OECD Guidelines for chemical safety testing (e.g., Test No. 423 for acute oral toxicity).
- Obtain IRB approval for studies involving human-derived tissues.
- Disclose conflicts of interest and funding sources in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
